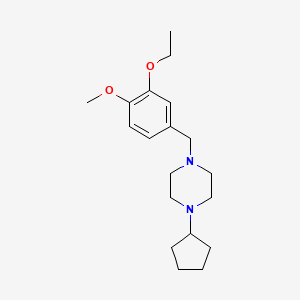
1-cyclopentyl-4-(3-ethoxy-4-methoxybenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclopentyl-4-(3-ethoxy-4-methoxybenzyl)piperazine is a synthetic organic compound with the molecular formula C19H30N2O2 and a molecular weight of 318.45 g/mol . It is a derivative of piperazine, a chemical structure commonly found in various pharmacologically active compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-4-(3-ethoxy-4-methoxybenzyl)piperazine typically involves the reaction of 1-cyclopentylpiperazine with 3-ethoxy-4-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality.
化学反応の分析
Types of Reactions
1-cyclopentyl-4-(3-ethoxy-4-methoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in the presence of a Lewis acid like iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of brominated or nitrated derivatives of the benzyl group.
科学的研究の応用
1-cyclopentyl-4-(3-ethoxy-4-methoxybenzyl)piperazine has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-cyclopentyl-4-(3-ethoxy-4-methoxybenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1-cyclopentyl-4-benzylpiperazine: Lacks the ethoxy and methoxy substituents on the benzyl group.
1-cyclopentyl-4-(3-methoxybenzyl)piperazine: Lacks the ethoxy substituent.
1-cyclopentyl-4-(4-methoxybenzyl)piperazine: Lacks the ethoxy substituent and has the methoxy group in a different position.
Uniqueness
1-cyclopentyl-4-(3-ethoxy-4-methoxybenzyl)piperazine is unique due to the presence of both ethoxy and methoxy groups on the benzyl moiety. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar piperazine derivatives.
特性
IUPAC Name |
1-cyclopentyl-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-3-23-19-14-16(8-9-18(19)22-2)15-20-10-12-21(13-11-20)17-6-4-5-7-17/h8-9,14,17H,3-7,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOWSETZDFXMJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2E)-N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B5833266.png)
![3-chloro-N'-[(2,3,3,4,4,5-hexafluorotricyclo[4.2.1.0~2,5~]non-7-yl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5833267.png)
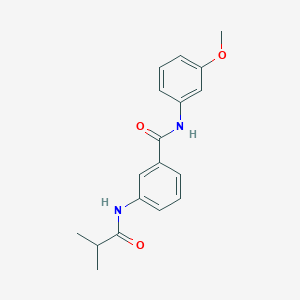
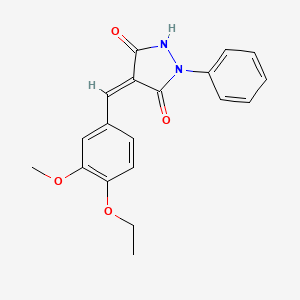
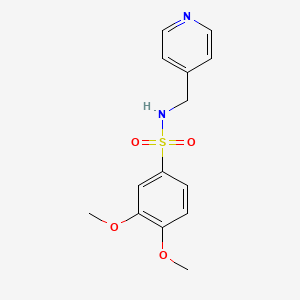
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5833284.png)
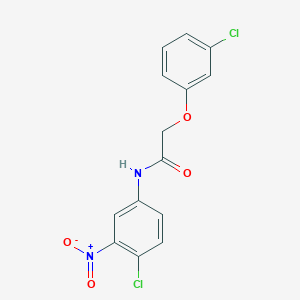
![4-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5833294.png)
![2-methyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]propanamide](/img/structure/B5833295.png)


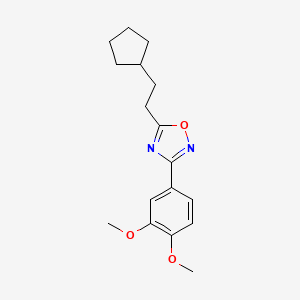
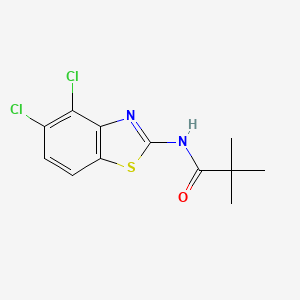
![cyclohexyl 4-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5833343.png)
